S-(1,2-Dicarboxyethyl)glutathione

Catalog No.
S1503356
CAS No.
1115-52-2
M.F
C14H21N3O10S
M. Wt
423.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
S-(1,2-Dicarboxyethyl)glutathione

CAS Number

1115-52-2

Product Name

S-(1,2-Dicarboxyethyl)glutathione

IUPAC Name

2-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanylbutanedioic acid

Molecular Formula

C14H21N3O10S

Molecular Weight

423.40 g/mol

InChI

InChI=1S/C14H21N3O10S/c15-6(13(24)25)1-2-9(18)17-7(12(23)16-4-11(21)22)5-28-8(14(26)27)3-10(19)20/h6-8H,1-5,15H2,(H,16,23)(H,17,18)(H,19,20)(H,21,22)(H,24,25)(H,26,27)/t6-,7-,8?/m0/s1

InChI Key

PWCIUOASSAHGHI-WPZUCAASSA-N

Synonyms

S-(1,2-dicarboxyethyl)glutathione

Canonical SMILES

C(CC(=O)NC(CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)C(C(=O)O)N

Isomeric SMILES

C(CC(=O)N[C@@H](CSC(CC(=O)O)C(=O)O)C(=O)NCC(=O)O)[C@@H](C(=O)O)N

The exact mass of the compound S-(1,2-Dicarboxyethyl)glutathione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Oligopeptides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

S-(1,2-Dicarboxyethyl)glutathione (DCE-GS) is a specialized thioether conjugate formed by the covalent addition of fumarate to the cysteine residue of glutathione. In modern biochemical and clinical research, it is primarily procured as a high-purity analytical standard for LC-MS/MS metabolomics, where it serves as a definitive, stable biomarker for fumarate hydratase (FH) deficiency in oncology models [1]. Beyond its diagnostic utility, DCE-GS functions as a critical structural analog for crystallographic studies of aldose reductase (AR) and exhibits endogenous inhibitory activity against platelet aggregation [2]. Its unique dicarboxylic acid moiety significantly alters its steric profile, chromatographic retention, and binding affinity compared to native glutathione, making it an indispensable reagent for targeted metabolic profiling and redox enzyme assays.

Research Fit

GST zeta-class substrate analog Enzymatic condensation probe for glutathione-dependent pathways
Oxidative stress & tissue injury models Reported hepatoprotection model-response context in APAP studies
Platelet & neutrophil signaling research Calcium-independent antiplatelet and superoxide modulation assays

Attempting to substitute DCE-GS with its unconjugated precursors—native glutathione (GSH) or fumarate—compromises both diagnostic accuracy and structural resolution. In metabolomic workflows, fumarate is a ubiquitous, highly fluxional intermediate of the TCA cycle that suffers from rapid physiological turnover, making it an unreliable marker for localized metabolic defects [1]. DCE-GS, conversely, is a stable, cumulative 'dead-end' metabolite that provides a high-fidelity, amplified readout of fumarate overflow without the background noise of normal respiration. In structural biology, native GSH lacks the bulky, negatively charged 1,2-dicarboxyethyl group required to fully occupy the aldehyde-binding pocket of aldose reductase; thus, only the exact DCE-GS conjugate can successfully mimic the transition state of lipid peroxidation detoxification for high-resolution crystallography[2].

Substitution Risk

Reduced glutathione (GSH) may not replicate hepatoprotection endpoints
Reported near-complete hepatoprotection endpoint was specific to DCE-GS ester; GSH did not achieve comparable endpoint response.
EDTA-like antiplatelet activity without calcium chelation
Mechanism involves cAMP elevation, not divalent cation binding; direct substitution with EDTA may alter pathway interpretation.
Cysteine analog (DCEC) lacks stimulus-specific neutrophil modulation
DCE-GS enhanced fMLP-induced superoxide; the cysteine analog showed no effect, indicating a glutathione-backbone requirement.

Diagnostic Superiority as a Cumulative Biomarker for FH Deficiency

In targeted metabolomic profiling of fumarate hydratase (FH)-deficient renal cell carcinoma models, direct measurement of fumarate is confounded by its transient nature in the TCA cycle. DCE-GS acts as a stable, cumulative conjugate that accurately reflects fumarate overflow. Studies utilizing DCE-GS as an LC-MS/MS standard demonstrate that it provides a highly specific, amplified diagnostic signal for FH deficiency, overcoming the baseline fluctuations associated with unconjugated fumarate[1].

Evidence DimensionBiomarker stability and diagnostic signal fidelity
Target Compound DataDCE-GS (Stable, cumulative dead-end conjugate of fumarate overflow)
Comparator Or BaselineFumarate (Transient TCA intermediate with high baseline fluctuation)
Quantified DifferenceDCE-GS enables precise classification of FH-deficient status by capturing accumulated electrophilic stress, whereas fumarate alone yields lower diagnostic specificity.
ConditionsLC-MS/MS metabolomic profiling of FH-deficient vs. wild-type cellular models

Procurement of the exact high-purity DCE-GS standard is mandatory for clinical metabolomics labs seeking to validate reproducible, low-noise LC-MS/MS workflows for hereditary leiomyomatosis and renal cell cancer (HLRCC) diagnostics.

Hepatoprotection
Head-to-head
99.9% inhibition of APAP-induced serum AST elevation
Supports hepatoprotection model-response context
Rat model; APAP 500 mg/kg i.p.; DCE-Et-GS iPr ester

High-Resolution Co-Crystallization with Aldose Reductase

Aldose reductase (AR) catalyzes the reduction of glutathione-conjugated unsaturated aldehydes more efficiently than free aldehydes. To structurally elucidate this mechanism, native GSH is insufficient as it fails to occupy the full active site. The use of DCE-GS as a stable structural analog enabled the determination of the human AR holoenzyme ternary complex (with NADPH) at a high resolution of 1.94 Å, clearly defining both the GSH and carbonyl binding pockets [1].

Evidence DimensionActive site occupancy and crystallographic resolution
Target Compound DataDCE-GS (Forms stable ternary complex resolving at 1.94 Å)
Comparator Or BaselineNative GSH (Lacks the dicarboxyethyl moiety to occupy the aldehyde pocket)
Quantified DifferenceDCE-GS successfully mimics toxic lipid-aldehyde conjugates, enabling the mapping of the AR carbonyl binding site which native GSH cannot achieve.
ConditionsX-ray crystallography of human aldose reductase holoenzyme in complex with NADPH

Structural biologists and computational chemists must procure DCE-GS to ensure proper active-site saturation and reproducible high-resolution modeling in rational drug design workflows targeting aldose reductase.

Platelet Aggregation
Head-to-head
Equipotent to EDTA in anticoagulation
Calcium-independent antiplatelet pathway context
In vitro; ADP, thrombin, collagen stimulation

Potent Inhibition of Collagen-Induced Platelet Aggregation

Beyond its role as an analytical standard, DCE-GS exhibits direct physiological activity by modulating hemostasis. In human platelet assays, DCE-GS at a concentration of 1.3 mM significantly inhibited collagen-induced ATP and serotonin release by 77.4 ± 4.3% and 78.7 ± 6.3%, respectively. Furthermore, at 1.5 mM, it suppressed the formation of thromboxane B2 by 79.6 ± 4.1% compared to untreated controls [1].

Evidence DimensionInhibition of platelet ATP/serotonin release and Thromboxane B2 formation
Target Compound DataDCE-GS (1.3 - 1.5 mM)
Comparator Or BaselineUntreated baseline (0% inhibition)
Quantified Difference~77-80% inhibition of critical platelet aggregation pathways (ATP/serotonin release and TXB2 formation)
ConditionsIn vitro human platelets stimulated by collagen

Researchers investigating novel, endogenous peptide-based anticoagulants can utilize this compound as a validated, quantifiable aggregation inhibitor in hemostasis workflows.

Neutrophil Superoxide
Head-to-head
DCEG enhanced fMLP-induced superoxide; DCEC had no effect
Stimulus-specific NADPH oxidase signaling context
Human neutrophils; tyrosyl phosphorylation profile
Tissue Concentration
Reported
Lens: 119 (rat), 220 (rabbit) nmol/g
Lens-enriched distribution biomarker context
HPLC quantification; liver and heart also detectable
Enzyme Kinetics
Class-level
Km (GSH) = 2.3 mM; Km (L-malate) = 4.0 mM
Non-canonical GST pathway identification
53 kDa monomer; does not utilize CDNB substrate

LC-MS/MS Standard for HLRCC and FH-Deficiency Diagnostics

Because DCE-GS is a stable, cumulative product of fumarate overflow, it is the premier analytical standard for targeted metabolomics assays designed to detect fumarate hydratase (FH) deficiency. Clinical research labs procure this compound to build calibration curves and ensure precise retention time mapping, which is critical for diagnosing Hereditary Leiomyomatosis and Renal Cell Cancer (HLRCC)[1].

Structural Modeling and Inhibitor Design for Aldose Reductase

DCE-GS perfectly mimics the steric bulk of toxic lipid-aldehyde glutathione conjugates. It is utilized by structural biology groups to co-crystallize with human aldose reductase (AR), yielding high-resolution (1.94 Å) active site maps. This makes it an essential reagent for the rational drug design of AR inhibitors aimed at treating secondary diabetic complications and endotoxemia[2].

In Vitro Platelet Aggregation and Thrombosis Assays

Given its ability to inhibit collagen-induced ATP release, serotonin release, and thromboxane B2 formation by nearly 80% at millimolar concentrations, DCE-GS is applied in hematology research as an endogenous modulator of hemostasis. It serves as a valuable tool compound for studying the intersection of metabolic stress and blood coagulation pathways [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
APAP-induced liver injury model studies
Hepatoprotection endpoint response
Serum AST & hepatic necrosis endpoints
Calcium-independent platelet signaling research
cAMP-dependent antiplatelet mechanism
cAMP level & adenylate cyclase activity assays
Neutrophil NADPH oxidase signaling studies
Stimulus-specific superoxide modulation
Tyrosyl phosphorylation & superoxide generation profiling
Tissue-specific glutathione conjugate biomarker assays
Tissue concentration quantification
HPLC tissue distribution endpoints

XLogP3

-5

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

7

Exact Mass

423.09476505 Da

Monoisotopic Mass

423.09476505 Da

Heavy Atom Count

28

UNII

348Q89NAQ9

Sequence

XXG

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